![molecular formula C19H25N5O B2816867 N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide CAS No. 2034412-56-9](/img/structure/B2816867.png)
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, involving a tetrahydroquinazolin ring, a piperidine ring, and a pyrrole ring . This complexity could potentially enable a variety of interactions with other molecules, making it a valuable tool in various fields of research.Physical And Chemical Properties Analysis
This compound has several physical and chemical properties that have been identified. These include its molecular formula (C20H25N5O), molecular weight (351.454), and potentially its melting point, boiling point, and density .Scientific Research Applications
Synthesis and Characterization
- Enantioselective Synthesis: A study detailed the enantioselective process for preparing a potent calcitonin gene-related peptide (CGRP) receptor antagonist, demonstrating advanced synthetic routes for complex molecules (Cann et al., 2012).
- Crystal Structure Analysis: Research on the crystal structure and Hirshfeld surface analysis of hydrochloride salts related to quinolinone derivatives reveals insights into molecular configurations and intermolecular interactions (Ullah & Stoeckli-Evans, 2021).
Biological Activity
- Antibacterial Evaluation: A synthesis and in vitro evaluation of 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives showed good antibacterial activity against various bacterial strains, indicating potential for antimicrobial applications (Selvakumar & Elango, 2017).
- Antipsychotic Agents: Heterocyclic carboxamides, structurally related to the molecule of interest, were evaluated as potential antipsychotic agents, showing significant in vitro and in vivo activities (Norman et al., 1996).
Chemical Interactions and Mechanisms
- Molecular Interaction Studies: Investigation into the molecular interactions of cannabinoid receptor antagonists provides insights into the binding mechanisms and structural requirements for receptor affinity and activity modulation (Shim et al., 2002).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds have shown interactions with various proteins and enzymes, suggesting a potential for diverse biological activity .
Mode of Action
This interaction can result in the inhibition or activation of the target, depending on the nature of the target and the specific interaction .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in cell growth and proliferation . The compound’s interaction with its targets can lead to changes in these pathways, potentially resulting in altered cellular function.
Pharmacokinetics
Similar compounds have shown a range of adme properties, suggesting that the compound may have a variable bioavailability .
Result of Action
Similar compounds have been shown to have various effects, including changes in cell growth and proliferation . These effects are likely the result of the compound’s interaction with its targets and its impact on biochemical pathways.
Safety and Hazards
properties
IUPAC Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-13-21-16-6-3-2-5-15(16)18(22-13)24-11-8-14(9-12-24)23-19(25)17-7-4-10-20-17/h4,7,10,14,20H,2-3,5-6,8-9,11-12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSZDCLSTKNTIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide |
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